molecular formula C22H25N3O B11318525 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole

Cat. No.: B11318525
M. Wt: 347.5 g/mol
InChI Key: WLINUHODTBNADO-UHFFFAOYSA-N
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Description

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core linked to a piperidine ring, which is further substituted with a phenylbutanoyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Benzimidazole Core: The benzimidazole core is introduced by reacting o-phenylenediamine with suitable carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is attached to the piperidine ring through acylation reactions using phenylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • **1-(3,4-dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • **1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness

2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both benzimidazole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-4-phenylbutan-1-one

InChI

InChI=1S/C22H25N3O/c26-21(12-6-9-17-7-2-1-3-8-17)25-15-13-18(14-16-25)22-23-19-10-4-5-11-20(19)24-22/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,23,24)

InChI Key

WLINUHODTBNADO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC4=CC=CC=C4

Origin of Product

United States

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